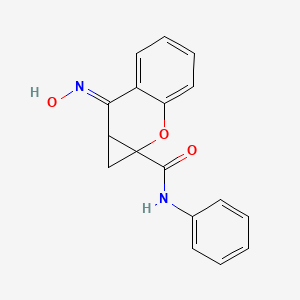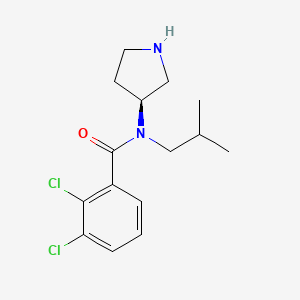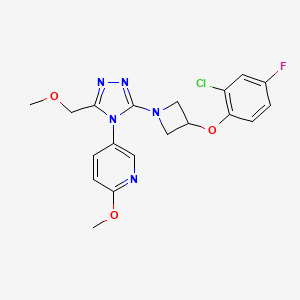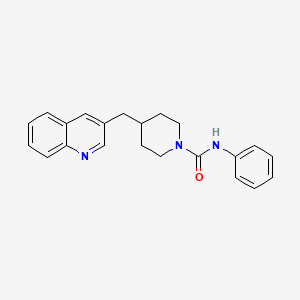
Phccc
Overview
Description
It is particularly known for being a positive allosteric modulator at the metabotropic glutamate receptor 4 subtype and an agonist at the metabotropic glutamate receptor 6 subtype . This compound has shown potential anxiolytic effects in animal studies and has been suggested as a novel treatment for Parkinson’s disease .
Scientific Research Applications
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Industry: While its industrial applications are limited, it is used in the development of new pharmacological agents targeting glutamate receptors.
Mechanism of Action
Target of Action
PHCCC, or Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a research drug that primarily targets the metabotropic glutamate receptors (mGluRs) . Specifically, it acts as a positive allosteric modulator at the mGluR4 subtype and an agonist at mGluR6 . These receptors play a crucial role in modulating neurotoxicity of excitatory amino acids and have been suggested as potential targets for novel treatments for Parkinson’s disease .
Mode of Action
This compound increases the potency of agonists at mGluR4 and enhances their maximum efficacy . At higher concentrations, this compound can directly activate mGluR4 with low efficacy . The binding site of this compound is localized in the transmembrane region of the receptor . This interaction results in modulation of the receptor’s activity, leading to downstream effects.
Biochemical Pathways
The activation of mGluR4 by this compound leads to the inhibition of cyclic AMP (cAMP) formation and phospho-AKT levels . Interestingly, this compound also reduces the expression of Gli-1, a transcription factor that mediates the mitogenic action of Sonic hedgehog . These changes in biochemical pathways contribute to the overall effects of this compound.
Result of Action
This compound has been shown to have neuroprotective effects against beta-amyloid peptide (bAP) and NMDA-toxicity in mixed cultures of mouse cortical neurons . It also reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors . These molecular and cellular effects suggest potential therapeutic applications of this compound.
Action Environment
The action of this compound is sensitive to the growth conditions of the cells it is applied to
Biochemical Analysis
Biochemical Properties
PHCCC plays a significant role in biochemical reactions. It interacts with group I metabotropic glutamate receptors, specifically mGlu4 . It is 67 times more potent than (S)-4-carboxyphenylglycine . This compound potentiates L-AP4-mediated inhibition of striatopallidal synaptic transmission in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, exposure of immature rat cerebellar granule cell cultures to this compound reduced [3H]thymidine incorporation . This action was sensitive to the growth conditions and was attenuated by two mGlu4 receptor antagonists .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metabotropic glutamate receptors. It acts as an antagonist for group I mGlu receptors and a positive allosteric modulator for mGlu4 .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent and selective action on mGlu4 receptors .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway, interacting with metabotropic glutamate receptors .
Preparation Methods
The synthesis of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide involves several steps. One common method includes the reaction of 7-hydroxyimino-1a,2,3,4-tetrahydrocyclopropa[b]chromen-1a-carboxylic acid with phenylamine under specific conditions The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction
Chemical Reactions Analysis
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide is unique in its dual role as a positive allosteric modulator and an agonist at different metabotropic glutamate receptor subtypes. Similar compounds include:
CPCCOEt: Another modulator of metabotropic glutamate receptors, but with different selectivity and efficacy profiles.
These compounds differ in their selectivity, potency, and specific receptor targets, highlighting the unique properties of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide in modulating glutamatergic signaling .
Properties
IUPAC Name |
(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPIEZPAXSELW-CYVLTUHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179068-02-1 | |
| Record name | N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)


![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)
![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)



![(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate](/img/structure/B1679708.png)
